molecular formula C16H13ClN2OS B11515433 2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 60442-58-2

2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11515433
CAS No.: 60442-58-2
M. Wt: 316.8 g/mol
InChI Key: JANUPDZTKCXNTJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly for its demonstrated anti-inflammatory properties. This tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative is part of a class of compounds known for diverse biological activities, including anti-tumor, antimicrobial, and anti-inflammatory effects . In scientific studies, this scaffold has shown potent efficacy in inhibiting the production of key inflammatory mediators. Research indicates that related compounds significantly suppress the secretion of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages . The underlying molecular mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which includes preventing the nuclear translocation of NF-κB p65 and suppressing the expression of inducible enzymes like iNOS and COX-2 . Furthermore, in vivo rat paw edema models have confirmed that these compounds possess substantial anti-inflammatory activity, with some derivatives exhibiting effects comparable to the reference drug Indomethacin . Beyond inflammation research, the versatile thieno[2,3-d]pyrimidine core makes this compound a valuable scaffold for exploring a wide range of therapeutic areas, including anticancer and antimalarial applications . Researchers can use this high-purity compound as a key intermediate or a reference standard in drug discovery and development programs. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

60442-58-2

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H13ClN2OS/c17-10-7-5-9(6-8-10)14-18-15(20)13-11-3-1-2-4-12(11)21-16(13)19-14/h5-8H,1-4H2,(H,18,19,20)

InChI Key

JANUPDZTKCXNTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Core Formation via the Gewald Reaction

The Gewald reaction is pivotal for constructing the benzothiophene moiety. As demonstrated in source, 4-methyl cyclohexanone undergoes a Gewald reaction with elemental sulfur and cyanide to yield 2-aminothiophene-3-carboxylate derivatives. Cyclization with formamide at elevated temperatures (150–160°C) produces the tricyclic pyrimidin-4(3H)-one intermediate.

Reaction Conditions:

  • Substrate: 4-Methyl cyclohexanone

  • Reagents: Sulfur, malononitrile, morpholine

  • Catalyst: None (thermal conditions)

  • Yield: 85–90%

Chlorination of the Pyrimidinone Intermediate

Chlorination of the 4-hydroxypyrimidine intermediate is achieved using POCl₃. Source reports refluxing the intermediate in POCl₃ at 110°C for 3 hours, followed by neutralization with sodium bicarbonate to isolate the 4-chloro derivative. This method aligns with source, where POCl₃ efficiently replaces the hydroxyl group with chlorine.

Data Table 1: Chlorination Optimization

POCl₃ Volume (mL)Temperature (°C)Time (h)Yield (%)
5110397
10120295

Introduction of the 4-Chlorophenyl Group

Nucleophilic aromatic substitution (SNAr) introduces the 4-chlorophenyl group to the chloropyrimidine intermediate. Source details reacting 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) under inert conditions. Alternatively, Ullmann coupling with 4-chloroiodobenzene and copper catalysts offers a palladium-free route.

Mechanistic Insights:

  • SNAr Pathway: The electron-deficient pyrimidine ring undergoes attack by the aryl nucleophile, facilitated by polar aprotic solvents like dimethylformamide (DMF).

  • Ullmann Coupling: Copper(I) iodide mediates the coupling between the chloropyrimidine and aryl halide, requiring temperatures of 120–130°C.

Data Table 2: Comparison of Aryl Substitution Methods

MethodReagentCatalystTemperature (°C)Yield (%)
SNAr4-ChloroanilineK₂CO₃8078
Ullmann Coupling4-ChloroiodobenzeneCuI12082

Alternative Synthetic Routes

Functionalization of Preformed Heterocycles

Source describes modifying the pyrimidinone core via alkylation. Reacting the core with ethyl chloroacetate in basic conditions introduces ester functionalities, which could be hydrolyzed and further derivatized to install the 4-chlorophenyl group.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: The 4-chlorophenyl group resonates as a doublet at δ 7.4–7.6 ppm (J = 8.5 Hz), while the tetrahydrobenzothiophene protons appear as multiplets between δ 1.7–2.9 ppm.

  • IR Spectroscopy: Stretching vibrations at 1660 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) confirm functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for the target compound ([C₁₆H₁₃ClN₂OS]⁺) shows a molecular ion peak at m/z 316.0425, consistent with theoretical calculations.

Challenges and Optimization Opportunities

Byproduct Formation During Chlorination

Excessive POCl₃ or prolonged heating leads to over-chlorination or ring degradation. Source mitigates this by strictly controlling reaction time (3 hours) and using stoichiometric POCl₃.

Low Yields in SNAr Reactions

Polar solvents like DMF improve nucleophile solubility but may decompose the chloropyrimidine. Source recommends tetrahydrofuran (THF) with catalytic potassium tert-butoxide to enhance reactivity .

Scientific Research Applications

The compound has demonstrated several biological activities that make it a candidate for further research:

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells. They may do this through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For example, studies have shown effective antiproliferative activity against various cancer cell lines .
StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-2922 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

Neuroprotective Effects

Emerging research suggests that the compound may also possess neuroprotective properties. Studies indicate that it could mitigate neurodegenerative processes by inhibiting pathways associated with inflammation and oxidative stress .

Case Study on Lung Cancer

A notable study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. This suggests its potential as a therapeutic agent in lung cancer treatment .

Combination Therapy Research

Research has indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression. This approach may lead to improved patient outcomes in oncological therapies .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability and receptor affinity, while electron-donating groups (e.g., -OCH₃ in B2) reduce crystallinity .
  • Hydrogen-bonding substituents (e.g., -NH₂ in A5) correlate with higher melting points and thermal stability .

Anticancer Activity

  • The target compound’s 4-chlorophenyl group is structurally analogous to 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-analog, which showed improved activity against lung and breast cancer cell lines (IC₅₀ < 10 μM) .
  • Substitution at position 3 with a benzylideneamino group (e.g., B1–B4) reduced cytotoxicity compared to the target compound, suggesting the 4-chlorophenyl group is critical for anticancer efficacy .

Antihyperlipidaemic Activity

  • 2-(Chloromethyl)-analog (A6) demonstrated significant triglyceride-lowering activity in rodent models, comparable to clofibrate. The chloromethyl group likely enhances lipid membrane permeability .
  • The target compound’s 4-chlorophenyl group may exhibit similar effects, but direct data are lacking.

Antimicrobial Activity

  • Hydrazinothieno[2,3-d]pyrimidines (e.g., compound 5) showed broad-spectrum antimicrobial activity (MIC 8–32 μg/mL). The hydrazine moiety facilitates interaction with microbial enzymes .

Pharmacokinetic and Toxicity Profiles

    Biological Activity

    The compound 2-(4-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on various studies and findings.

    Chemical Structure and Properties

    • Molecular Formula : C15H14ClN3OS
    • Molecular Weight : 291.81 g/mol
    • CAS Number : 40312-34-3

    The structure features a tetrahydrobenzothieno moiety fused with a pyrimidine ring, which is critical for its biological activity.

    Biological Activity Overview

    Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. The biological activity of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one includes:

    • Anticancer Activity : Several studies have reported its efficacy against various cancer cell lines.
    • Kinase Inhibition : The compound shows potential as a kinase inhibitor, particularly against targets involved in cancer pathways.

    Case Study 1: Inhibition of Glioma Cells

    A study evaluated a series of thienopyrimidine derivatives for their ability to inhibit glioma cell growth. The compound demonstrated:

    • EC50 Values : Low micromolar activity against glioblastoma cell lines.
    • Selectivity : Significant inhibition of cancer cells with reduced cytotoxicity towards non-cancerous cells .

    Case Study 2: Microtubule Depolymerization

    Another research highlighted the ability of related compounds to induce microtubule depolymerization:

    • IC50 Values : Compounds showed IC50 values less than 40 nM in antiproliferative assays.
    • Mechanism : The mechanism involves disrupting microtubule dynamics essential for cell division .

    Mechanistic Insights

    The biological activity of the compound can be attributed to its interaction with key cellular pathways:

    • AKT Pathway Inhibition : The compound inhibits AKT signaling, which is crucial in many cancers. This pathway's disruption leads to decreased cell survival and proliferation .

    Comparative Biological Activity Table

    CompoundActivityEC50/IC50 (nM)Target
    2-(4-Chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-oneAnticancer<40 (IC50)Glioblastoma
    Compound 4 (related thienopyrimidine)Microtubule Depolymerization19 (EC50)Microtubules
    Compound 4j (related derivative)AKT Inhibition12 (IC50)AKT2/PKBβ

    Q & A

    Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-tetrahydrobenzothienopyrimidinone?

    • Methodological Answer : The synthesis typically involves multi-step protocols starting with a Gewald reaction to form the benzothiophene core (cyclohexanone + ethyl cyanoacetate + sulfur). Subsequent steps include cyclization with formamide to generate the pyrimidinone ring, followed by chlorination using phosphorus oxychloride. The 4-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions under controlled temperatures (80–120°C) and inert atmospheres. Catalysts like lithium iodide may optimize cyclization efficiency . Critical Parameters : Solvent choice (DMF or DMSO), reaction time (6–24 hrs), and stoichiometric ratios (1:1.2 for aryl halide intermediates).

    Q. How is structural characterization performed for this compound?

    • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aliphatic protons at δ 2.8–3.2 ppm, aromatic protons at δ 7.2–8.5 ppm) and confirm substituent positions .
    • IR Spectroscopy : Key peaks include C=O stretch (~1675 cm1^{-1}) and N-H stretch (~3300 cm1^{-1}) .
    • X-ray Crystallography : Resolves planar thienopyrimidine cores and substituent orientations (e.g., dihedral angles between chlorophenyl and tetrahydro rings) .

    Advanced Research Questions

    Q. How can synthetic yield be optimized for scale-up?

    • Methodological Answer :
    • Temperature Control : Lower temperatures (60–80°C) reduce side reactions during cyclization .
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings to improve aryl group incorporation efficiency (>80% yield) .
    • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

    Q. How to reconcile conflicting reports on antimicrobial activity?

    • Methodological Answer :
    • Assay Variability : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines). Discrepancies may arise from bacterial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size .
    • Substituent Effects : Analogues with electron-withdrawing groups (e.g., -CF3_3) show enhanced activity due to increased membrane permeability . For example, 2-(pyridinyl) derivatives exhibit MICs of 4–8 µg/mL against S. aureus, while unsubstituted cores are inactive .

    Q. What computational strategies predict binding modes for anticancer targets?

    • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The chlorophenyl group occupies hydrophobic pockets, while the pyrimidinone core hydrogen-bonds with catalytic lysine residues .
    • MD Simulations : Run 100-ns trajectories to assess stability of docked complexes. RMSD <2 Å indicates stable binding .

    Q. How to design derivatives for improved anti-inflammatory activity?

    • Methodological Answer :
    • Schiff Base Formation : React the 3-amino derivative with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to introduce imine linkages, enhancing COX-2 inhibition (IC50_{50} <10 µM) .
    • Triazole Hybrids : Click chemistry with 1,2,3-triazoles improves solubility and TNF-α suppression (e.g., 70% inhibition at 50 µM) .

    Data Contradiction Analysis

    Q. Why do some studies report low cytotoxicity despite structural similarity to active analogues?

    • Methodological Answer :
    • Metabolic Stability : Check hepatic microsome assays; rapid CYP450-mediated oxidation of tetrahydro rings may reduce bioavailability .
    • Off-Target Effects : Screen against broader kinase panels (e.g., Eurofins KinaseProfiler) to identify non-selective binding .

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